molecular formula C15H10BrClFNO3 B2626544 N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide CAS No. 1808589-27-6

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide

Cat. No.: B2626544
CAS No.: 1808589-27-6
M. Wt: 386.6
InChI Key: XVBKMSSYNGXURN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromo-2-chloroaniline with 2-fluoro-4-formylphenol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound through nucleophilic aromatic substitution.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-carboxyphenoxy)acetamide.

    Reduction: N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-hydroxyphenoxy)acetamide.

    Substitution: Derivatives with various functional groups replacing the halogen atoms.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism by which N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-hydroxyphenoxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-carboxyphenoxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-methoxyphenoxy)acetamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(2-fluoro-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO3/c16-10-2-3-13(11(17)6-10)19-15(21)8-22-14-4-1-9(7-20)5-12(14)18/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBKMSSYNGXURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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